molecular formula C4H7N3O B180214 (1-methyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 135242-93-2

(1-methyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No. B180214
M. Wt: 113.12 g/mol
InChI Key: WEDYTSQNYJKOPC-UHFFFAOYSA-N
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Description

“(1-methyl-1H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It has a molecular weight of 113.12 g/mol . This compound is also known by its CAS number 135242-93-2 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(1-methyl-1H-1,2,4-triazol-3-yl)methanol”, has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-1,2,4-triazol-3-yl)methanol” has been analyzed in several studies . The InChI code for this compound is 1S/C4H7N3O/c1-7-3-5-4(2-8)6-7/h3,8H,2H2,1H3 . The Canonical SMILES for this compound is CN1C=NC(=N1)CO .


Chemical Reactions Analysis

“(1-methyl-1H-1,2,4-triazol-3-yl)methanol” can be used as a synthetic initiator, used to initiate free radical polymerization reactions, such as the preparation of polymers .


Physical And Chemical Properties Analysis

“(1-methyl-1H-1,2,4-triazol-3-yl)methanol” has a molecular weight of 113.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 113.058911855 g/mol .

Scientific Research Applications

  • Synthesis and Biological Activities of New 1H‐1,2,4‐Triazole Alcohol Derivatives : This study by Liu et al. (2008) reports the synthesis of new 1H-1,2,4-triazole alcohol derivatives containing a ferrocenyl moiety. These compounds exhibited antifungal and plant growth regulatory activities (Liu, Dai, Li, & Fang, 2008).

  • Catalyst for Huisgen 1,3-Dipolar Cycloadditions : Ozcubukcu et al. (2009) discuss the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst in Huisgen 1,3-dipolar cycloadditions, showcasing its utility in organic synthesis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

  • Preparation and Structural Characterization : A paper by Yan Shuang-hu (2014) describes the synthesis of a derivative from 1H-1,2,4-triazol and its structural characterization using various analytical techniques (Yan Shuang-hu, 2014).

  • Anticancer Activity of Aziridine-Triazole Hybrid Derivatives : Dong et al. (2017) synthesized new triazole derivatives with potential anticancer activity against human leukemia and hepatoma cells, highlighting the compound's relevance in medicinal chemistry (Dong, Wu, & Gao, 2017).

  • Synthesis of Trans N-Substituted Pyrrolidine Derivatives : This study by Prasad et al. (2021) explores the synthesis of pyrrolidine derivatives featuring a 1,2,4-triazole ring, indicating the compound's significance in the development of clinical drugs (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).

  • Syntheses of Triazolyl-Functionalized Energetic Salts : Wang et al. (2007) discuss the preparation of triazolyl-functionalized monocationic energetic salts, demonstrating the compound's utility in materials science (Wang, Gao, Ye, & Shreeve, 2007).

Safety And Hazards

“(1-methyl-1H-1,2,4-triazol-3-yl)methanol” has low toxicity, but it should still be used and stored carefully . It should be avoided contact with strong oxidizers, strong acids, and strong bases to avoid dangerous reactions . During handling, use, and storage, appropriate personal protective measures, such as wearing gloves and protective glasses, are recommended . In case of leakage, immediate measures should be taken for cleanup and disposal to ensure safe use .

properties

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-3-5-4(2-8)6-7/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDYTSQNYJKOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438445
Record name (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-1,2,4-triazol-3-yl)methanol

CAS RN

135242-93-2
Record name (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-1,2,4-triazol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
We have previously identified the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine (1) as a potent partial agonist for the α 3 receptor subtype with 5-fold selectivity in …
Number of citations: 76 pubs.acs.org
T Harit, R Bellaouchi, Y Rokni, A Riahi… - Chemistry & …, 2017 - Wiley Online Library
The synthesis and characterization of new N‐donor bitriazolic tripods were reported. The in vitro antibacterial and antifungal activities of these products were screened against fungal …
Number of citations: 20 onlinelibrary.wiley.com

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